![molecular formula C13H21NO4 B2976288 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1781098-86-9](/img/structure/B2976288.png)

3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

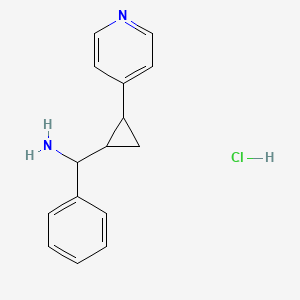

The compound is a derivative of azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-Butoxycarbonyl” part suggests that it has a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a bicyclic ring system, with one of the rings being a seven-membered ring containing a nitrogen atom . The BOC group would be attached to the nitrogen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with a BOC protecting group can undergo reactions where the BOC group is removed, such as with strong acids like trifluoroacetic acid .Scientific Research Applications

Unusual Reaction Pathways

In a study by MacorJohn et al. (1998), an unusual product was obtained from the reaction between ethyl 1,2,4-triazine-3-carboxylate and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone. Instead of a Diels–Alder reaction, an azabicyclo[3.2.1]octane resulted from non-synchronous steps, highlighting a novel reaction pathway for electron-deficient and electron-rich dienophiles MacorJohn, E., Kuipers, W., & Lachicotte, R. (1998).

Molecular Structure Studies

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and determined its molecular structure using X-ray diffraction. This study contributes to the understanding of the structural aspects of similar bicyclic compounds Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014).

Synthesis of Constrained Dipeptide Isosteres

Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. These compounds were derived from tartaric acid and various α-amino acids, showcasing their potential in peptide-based drug discovery Guarna, A., Guidi, A., Machetti, F., Menchi, G., Occhiato, E., Scarpi, D., Sisi, S., & Trabocchi, A. (1999).

Enantiomerically Pure Derivatives

Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives, including 2-Azabicyclo[3.3.0]octane, from specific carboxylic acids. These derivatives were used as chiral auxiliaries in Michael-type reactions, demonstrating their utility in asymmetric syntheses Martens, J., & Lübben, S. (1991).

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Biochemical Pathways

Compounds with the 8-azabicyclo[321]octane scaffold are known to be involved in various biological activities , suggesting that they may affect multiple biochemical pathways.

Safety and Hazards

Future Directions

The use of BOC-protected amines in organic synthesis is a well-established field with many potential applications, particularly in the synthesis of complex natural products and pharmaceuticals . The development of new synthetic methods involving these types of compounds is a potential area for future research.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYJLLHQRGYYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)

![1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)

![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2976215.png)

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)